

Synthesis of "1-Butyl-1H-benzimidazole-2-thiol" from o-phenylenediamine

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Compound of Interest

Compound Name: **1-Butyl-1H-benzimidazole-2-thiol**

Cat. No.: **B086420**

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Application Notes: Synthesis of 1-Butyl-1H-benzimidazole-2-thiol

Introduction **1-Butyl-1H-benzimidazole-2-thiol** is a derivative of the benzimidazole scaffold, a privileged heterocyclic motif in medicinal chemistry and drug development. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a thiol group at the 2-position and an N-butyl substituent can significantly modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. These modifications make it a valuable candidate for screening in various pharmacological assays.

Synthetic Strategy The synthesis of **1-Butyl-1H-benzimidazole-2-thiol** from o-phenylenediamine is typically achieved via a two-step process.

- Step 1: Cyclization to form the Benzimidazole Core. o-Phenylenediamine is reacted with a one-carbon synthon to form the heterocyclic ring system. A reliable and high-yielding method involves the reaction with potassium ethyl xanthate in an alcoholic solution. This reaction proceeds via nucleophilic attack of the diamine onto the xanthate, followed by intramolecular cyclization and elimination to yield 1H-benzimidazole-2-thiol. Other reagents like carbon disulfide can also be used for this transformation^{[1][2][3]}.
- Step 2: N-Alkylation. The resulting 1H-benzimidazole-2-thiol is then alkylated using a suitable butylating agent, such as 1-bromobutane. A significant challenge in this step is

controlling the regioselectivity. The 1H-benzimidazole-2-thiol precursor exists in a tautomeric equilibrium between the thione form and the thiol form, presenting two potential sites for alkylation: the nitrogen atom (N-alkylation) and the sulfur atom (S-alkylation). Reaction conditions, including the choice of base and solvent, can influence the ratio of N- to S-alkylated products. Often, alkylation with alkyl halides under basic conditions preferentially yields the S-alkylated product[4][5]. Therefore, careful optimization of reaction conditions and rigorous purification and characterization are crucial to isolate the desired 1-butyl (N-alkylated) isomer.

This document provides detailed protocols for this synthetic sequence, characterization data, and visual workflows to guide researchers in the preparation of this important heterocyclic compound.

Experimental Protocols

Protocol 1: Synthesis of 1H-benzimidazole-2-thiol (Intermediate)

This protocol is adapted from a known procedure for the condensation of o-phenylenediamine with potassium ethyl xanthate[6].

Materials:

- o-Phenylenediamine
- Potassium ethyl xanthate
- Ethanol (95%)
- Deionized Water
- Activated Charcoal (Norit)
- Standard reflux apparatus (round-bottom flask, condenser)
- Heating mantle
- Magnetic stirrer and stir bar

- Filtration apparatus (Büchner funnel)

Procedure:

- To a 500 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (32.4 g, 0.3 mol) and potassium ethyl xanthate (52.8 g, 0.33 mol).
- Add 95% ethanol (300 mL) and water (45 mL) to the flask at room temperature.
- Stir the mixture to ensure homogeneity.
- Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.
- Maintain the reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, add a small amount of activated charcoal (Norit) to the hot solution and reflux for an additional 10 minutes to decolorize the mixture.
- Filter the hot reaction mixture through a fluted filter paper or a celite pad to remove the charcoal.
- Allow the filtrate to cool to room temperature, then place it in an ice bath to facilitate crystallization.
- Collect the precipitated product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold water and then a small amount of cold ethanol.
- Dry the product in a vacuum oven to yield 1H-benzoimidazole-2-thiol as a solid.

Protocol 2: Synthesis of 1-Butyl-1H-benzoimidazole-2-thiol (Final Product)

Materials:

- 1H-benzoimidazole-2-thiol (from Protocol 1)

- 1-Bromobutane
- Potassium Carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard reaction glassware

Procedure:

- Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
- Add 1H-benzoimidazole-2-thiol (15.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) to the flask.
- Add anhydrous DMF (150 mL) to the flask and stir the suspension.
- Slowly add 1-bromobutane (16.4 g, 12.9 mL, 0.12 mol) to the reaction mixture at room temperature.
- Heat the mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC for the disappearance of the starting material.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).

- Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL), followed by brine (1 x 100 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product will likely be a mixture of N- and S-alkylated isomers. Purify the crude material using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to isolate the desired **1-Butyl-1H-benzoimidazole-2-thiol**.
- Characterize the purified fractions by NMR and Mass Spectrometry to confirm the structure and purity.

Data Presentation

Table 1: Summary of Reagents and Materials

Reagent/Material	Chemical Formula	Molar Mass (g/mol)	Role
o-Phenylenediamine	C ₆ H ₈ N ₂	108.14	Starting Material
Potassium ethyl xanthate	C ₃ H ₅ KOS ₂	160.30	Cyclizing Agent
1H-benzoimidazole-2-thiol	C ₇ H ₆ N ₂ S	150.20	Intermediate
1-Bromobutane	C ₄ H ₉ Br	137.02	Alkylating Agent
Potassium Carbonate	K ₂ CO ₃	138.21	Base
Ethanol (95%)	C ₂ H ₅ OH	46.07	Solvent
N,N-Dimethylformamide	C ₃ H ₇ NO	73.09	Solvent

Table 2: Summary of Experimental and Characterization Data

Compound	Structure	Yield (%)	Melting Point (°C)	Key Characterization Data
1H-benzoimidazole-2-thiol	<chem>C7H6N2S</chem>	84–87% ^[6]	303–304 °C ^[6]	¹ H NMR (DMSO- d_6): δ ~12.2 (s, 2H, NH/SH), δ ~7.1–7.2 (m, 4H, Ar-H). IR (KBr): ν ~3100–2800 (broad, N-H/S-H str.), ~1500 (C=C str.) cm^{-1} .
1-Butyl-1H-benzoimidazole-2-thiol	<chem>C11H14N2S</chem>	Variable*	Not specified	¹ H NMR (CDCl_3): δ ~7.1–7.8 (m, 4H, Ar-H), ~4.5 (t, 2H, N-CH ₂), ~1.8 (m, 2H, CH ₂), ~1.4 (m, 2H, CH ₂), ~0.9 (t, 3H, CH ₃). ¹³ C NMR (CDCl_3): δ ~170 (C=S), aromatic carbons, and aliphatic carbons for the butyl group.

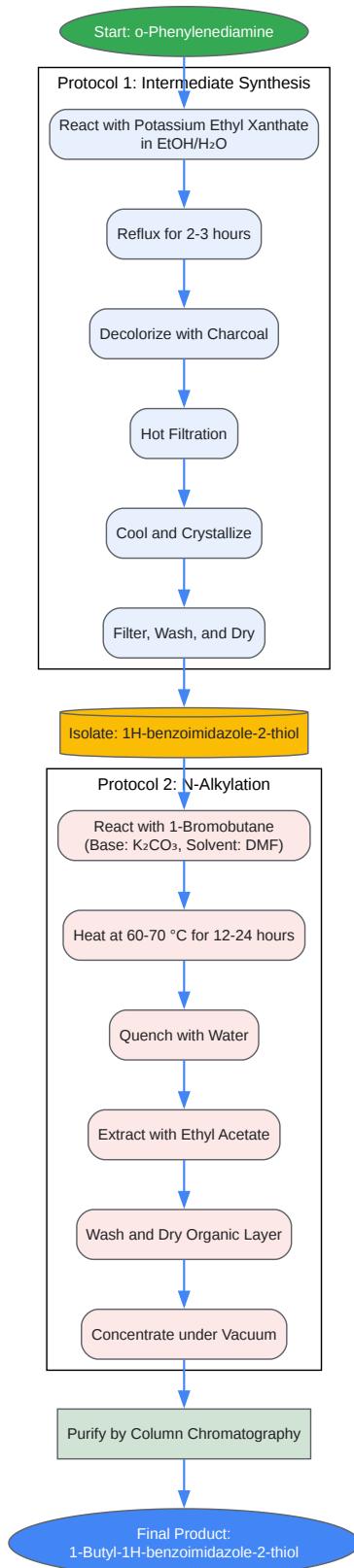
*Yield is variable and highly dependent on the success of the regioselective alkylation and subsequent purification.

Visualizations

Reaction Pathway

Caption: Synthetic pathway for **1-Butyl-1H-benzoimidazole-2-thiol**.

Experimental Workflow



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Caption: Workflow for the synthesis and purification of the target compound.

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